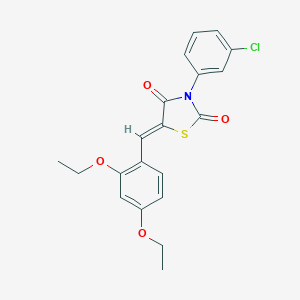
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DCDPE, is a synthetic compound that has been widely used in scientific research. This molecule has been found to exhibit a range of biological and pharmacological properties that make it a useful tool for investigating various biochemical and physiological processes.
Wirkmechanismus
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to act as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to an allosteric site on the receptor, which is distinct from the site where the neurotransmitter GABA binds. By enhancing the activity of the GABA(A) receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can increase the inhibitory effect of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione are largely related to its ability to modulate the activity of the GABA(A) receptor. By enhancing the activity of this receptor, 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can produce a range of effects, including sedation, anxiolysis, and muscle relaxation. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively modulate the activity of the GABA(A) receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is that it can be difficult to obtain in pure form, which can make it challenging to perform accurate experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new drugs that target the GABA(A) receptor. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione could serve as a starting point for the development of novel compounds that exhibit greater selectivity and potency for this receptor. Another area of interest is in the investigation of the role of the GABA(A) receptor in various neurological disorders, such as anxiety, depression, and epilepsy. By better understanding the mechanisms underlying these disorders, it may be possible to develop more effective treatments. Finally, there is also potential for the use of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione in the development of new imaging techniques for studying the GABA(A) receptor in vivo.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through the reaction of 3-chlorophenyl isothiocyanate with 2,4-diethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the corresponding thiosemicarbazone, which can be further cyclized with maleic anhydride to yield 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been used extensively in scientific research, particularly in the fields of pharmacology and biochemistry. One of the main applications of 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione is in the study of the GABA(A) receptor, a type of receptor that is involved in the regulation of neurotransmission in the brain. 3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to modulate the activity of this receptor, making it a useful tool for investigating the mechanisms underlying neurotransmission.
Eigenschaften
Produktname |
3-(3-Chlorophenyl)-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C20H18ClNO4S |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H18ClNO4S/c1-3-25-16-9-8-13(17(12-16)26-4-2)10-18-19(23)22(20(24)27-18)15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3/b18-10- |
InChI-Schlüssel |
CAGRCJPGXVCSCF-ZDLGFXPLSA-N |
Isomerische SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)
![3-(4-chlorophenyl)-5-[(1-{4-nitro-2-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301119.png)
![3-(4-chlorophenyl)-5-[(1-{3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301121.png)

![Ethyl (2-chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B301125.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301128.png)

![(2-chloro-4-{(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B301131.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301132.png)

